molecular formula C23H25N3O2 B2414446 Methyl 2-{[(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate CAS No. 1215373-51-5

Methyl 2-{[(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate

Cat. No. B2414446
CAS RN: 1215373-51-5
M. Wt: 375.472
InChI Key: BFXZWURSIVQDLF-UHFFFAOYSA-N
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Description

The compound “Methyl 2-{[(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate” is a complex organic molecule that contains several functional groups. These include a methyl ester group, a sulfonyl group, an oxadiazole ring, and a fluorophenyl group. Each of these functional groups contributes to the overall properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a five-membered ring containing three nitrogen atoms and two oxygen atoms, is a notable feature. The fluorophenyl group would likely contribute to the compound’s polarity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the ester group could undergo hydrolysis, while the sulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorophenyl group could increase its lipophilicity, affecting its solubility and distribution in the body .

Scientific Research Applications

Synthesis and Characterization

Methyl 2-{[(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate and its derivatives have been synthesized and characterized, showcasing their potential in various scientific domains. For instance, a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized and characterized by analytical and spectral methods. These compounds, especially one with a 4-fluorophenyl group, exhibited significant antibacterial activity, demonstrating their potential in medical and pharmaceutical research (Rai et al., 2009).

Mesomorphic Behaviour and Photoluminescent Property

The compound and its related mesogens were investigated for their mesomorphic behaviour and photoluminescent properties. Compounds like cholesteryl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate and methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate were synthesized and characterized. They exhibited mesophases with varying temperature ranges and demonstrated significant photoluminescence, which is crucial for applications in material science and display technologies (Han et al., 2010).

Antibacterial Activity

The compound's derivatives have been observed to possess antibacterial properties. For instance, a derivative displayed significant antibacterial activity against various strains, highlighting its potential as an antibacterial agent in healthcare and environmental applications (Rai et al., 2009).

Photodegradation Studies

Studies on related compounds, such as tribenuron-methyl (methyl 2-[[[[N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl) methylamino]carbonyl]amino]sulfonyl]benzoate), have been conducted to understand their photodegradation patterns on various surfaces. This knowledge is crucial for environmental sciences, as it helps understand the persistence and breakdown of such compounds in different environments (Bhattacharjeel & Dureja, 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets such as proteins or enzymes to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These properties are often determined through laboratory testing .

Future Directions

The future research directions for this compound could include further studies to elucidate its properties, potential uses, and mechanisms of action. It could also involve the development of new synthesis methods or the exploration of related compounds .

properties

IUPAC Name

3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-15-10-12-26(13-11-15)23(28)21-20(18-8-3-4-9-19(18)24-21)25-22(27)17-7-5-6-16(2)14-17/h3-9,14-15,24H,10-13H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXZWURSIVQDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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